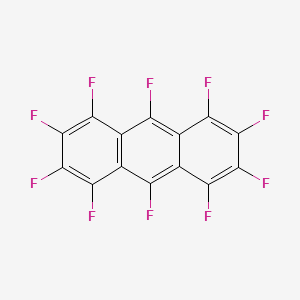

Anthracene, decafluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anthracene, decafluoro- is a polycyclic aromatic hydrocarbon where all hydrogen atoms in anthracene are replaced by fluorine atoms, resulting in the chemical formula C₁₄F₁₀ . This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracene, decafluoro- typically involves the fluorination of anthracene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride, and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of anthracene, decafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Anthracene, decafluoro- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, substitution reactions are less common but can occur under specific conditions.

Oxidation: This compound can be oxidized to form perfluorinated anthraquinone derivatives.

Reduction: Reduction reactions are rare due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Strong reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Oxidation: Perfluorinated anthraquinone derivatives.

Reduction: Partially fluorinated anthracene derivatives.

Scientific Research Applications

Anthracene, decafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other fluorinated aromatic compounds.

Biology: Employed in the study of fluorinated organic molecules’ interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings

Mechanism of Action

The mechanism by which anthracene, decafluoro- exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it useful in various applications. In biological systems, it can interact with proteins and nucleic acids, potentially altering their function .

Comparison with Similar Compounds

Anthracene: The non-fluorinated parent compound.

Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.

Perfluorinated Naphthalene: A smaller polycyclic aromatic hydrocarbon with all hydrogen atoms replaced by fluorine

Uniqueness: Anthracene, decafluoro- is unique due to its complete fluorination, which imparts exceptional thermal stability and chemical resistance. This makes it distinct from other similar compounds, which may not possess the same level of stability and inertness .

Biological Activity

Anthracene, decafluoro- is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its various biological activities. This article explores the biological activity of decafluoroanthracene, focusing on its interactions at the molecular level, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Decafluoroanthracene (C14H4F10) is characterized by the substitution of ten hydrogen atoms with fluorine atoms in the anthracene structure. This modification significantly alters its physical and chemical properties, including increased hydrophobicity and stability against oxidation. The fluorination enhances its potential as a biological probe and in drug design due to improved solubility in organic solvents and reduced reactivity with biological macromolecules.

Phototoxicity and Environmental Impact

The photodegradation of anthracene compounds has been studied extensively due to their persistence in the environment. Decafluoroanthracene's photochemical behavior may lead to the formation of reactive intermediates that could exhibit toxic effects on aquatic organisms. A study demonstrated that urban refuse could enhance the degradation process of anthracene in aqueous solutions without adversely affecting the environment .

Case Studies

- Cell Viability Assays : In vitro studies using MTT assays have been employed to assess cell viability after exposure to anthracene derivatives. These assays indicate that increased concentrations of these compounds correlate with decreased cell viability in cancer cell lines .

- Apoptosis Induction : Western blot analyses revealed that treatment with anthracene derivatives led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), confirming their role in apoptosis induction .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| Aloe-emodin | AGS | <0.07 | Induces apoptosis via p53 pathway |

| Aloe-emodin | Hep G2 | 0.0609 | Activates caspase-3 and -9 |

| Decafluoroanthracene | Hypothetical Study | TBD | Potentially similar mechanisms as aloe-emodin |

Properties

CAS No. |

1580-19-4 |

|---|---|

Molecular Formula |

C14F10 |

Molecular Weight |

358.13 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decafluoroanthracene |

InChI |

InChI=1S/C14F10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 |

InChI Key |

SYVNSELUWFDWOQ-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C3C(=C1F)C(=C(C(=C3F)F)F)F)F)C(=C(C(=C2F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.